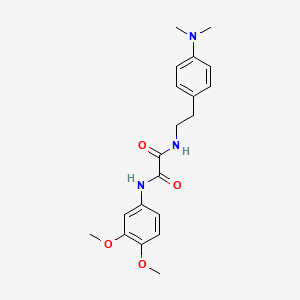

N1-(3,4-dimethoxyphenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide

Description

Introduction to Oxalamide Derivatives in Medicinal Chemistry

Historical Development of Oxalamide Compounds

Oxalamides, derivatives of oxalic acid diamides, were initially explored for industrial applications such as slow-release fertilizers and polymer stabilizers due to their low solubility and thermal stability. The transition to medicinal chemistry began in the early 21st century when researchers recognized their potential to mimic peptide bonds, enabling interactions with enzymatic active sites. For example, ZINC05250774, a lead oxalamide identified in 2022, demonstrated potent neuraminidase inhibition (IC50 = 1.91 μM), rivaling oseltamivir. Subsequent studies, such as the 2023 investigation of oxalamide-based COX inhibitors for breast cancer, expanded their therapeutic relevance. The synthesis of ferrocene-conjugated oxalamides further highlighted their utility in bioorganic chemistry and drug delivery.

Structural Classification of N1-(3,4-Dimethoxyphenyl)-N2-[4-(Dimethylamino)phenethyl]oxalamide

This compound features a central oxalamide core (-NHCOCONH-) with two distinct aromatic substituents:

- N1 Substituent : 3,4-Dimethoxyphenyl group, providing electron-donating methoxy groups that enhance hydrogen bonding with polar residues (e.g., Arg118 in neuraminidase).

- N2 Substituent : 4-(Dimethylamino)phenethyl group, introducing a basic tertiary amine that may improve solubility and facilitate cation-π interactions in hydrophobic pockets.

The structural design aligns with trends observed in high-performance oxalamides, where substituent polarity and spatial arrangement critically influence target engagement. For instance, the 3-chloro-substituted phenyl group in compound Z2 improved neuraminidase inhibition (IC50 = 0.09 μM) by extending into the enzyme's 430-cavity.

Table 1: Structural Features and Analogous Compounds

Significance in Pharmaceutical Research

The compound’s dual aromatic system positions it as a candidate for multitarget therapies. The 3,4-dimethoxyphenyl moiety mirrors structural motifs in kinase inhibitors, while the dimethylamino group mimics neurotransmitter precursors, suggesting potential in neurology and oncology. Computational docking studies of similar oxalamides predict strong binding to conserved arginine clusters in enzymes like neuraminidase and COX-2, which are critical for viral replication and inflammation.

Current Research Landscape and Knowledge Gaps

Recent studies focus on structure-activity relationships (SAR) of oxalamide derivatives:

- Antiviral Applications : Modifications at the N1 position improve neuraminidase inhibition by 20-fold compared to early leads.

- Oncology : COX-2 overexpression in breast cancer cells is suppressed by oxalamides with IC50 values below 10 μM.

- Drug Delivery : Ferrocene-conjugated oxalamides exhibit tumor-selective cytotoxicity, though stability in biological systems remains unstudied.

Critical gaps include:

- In Vivo Pharmacokinetics : No data exist on the absorption or metabolism of N1-(3,4-dimethoxyphenyl)-N2-[4-(dimethylamino)phenethyl]oxalamide.

- Target Specificity : The compound’s potential off-target effects on other amidases or G-protein-coupled receptors are unexplored.

- Synthetic Scalability : Current methods for asymmetric oxalamide synthesis rely on low-yield condensation reactions, hindering large-scale production.

Properties

IUPAC Name |

N'-(3,4-dimethoxyphenyl)-N-[2-[4-(dimethylamino)phenyl]ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O4/c1-23(2)16-8-5-14(6-9-16)11-12-21-19(24)20(25)22-15-7-10-17(26-3)18(13-15)27-4/h5-10,13H,11-12H2,1-4H3,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQLUACWJBGOYJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,4-dimethoxyphenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide typically involves the reaction of 3,4-dimethoxyphenylamine with 4-(dimethylamino)phenethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

Step 1: Preparation of the intermediate oxalyl chloride derivative by reacting oxalyl chloride with 3,4-dimethoxyphenylamine.

Step 2: Coupling of the intermediate with 4-(dimethylamino)phenethylamine to form the final oxalamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(3,4-dimethoxyphenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

Oxidation: Formation of quinones and other oxidized derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or other substituted aromatic compounds.

Scientific Research Applications

N1-(3,4-dimethoxyphenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide has been explored for various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(3,4-dimethoxyphenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Pharmacological and Functional Properties

- Umami Agonists : S336 (2,4-dimethoxybenzyl analog) is a potent umami flavor enhancer, activating the hTAS1R1/hTAS1R3 receptor . The target compound’s 3,4-dimethoxyphenyl group may alter receptor affinity due to steric and electronic differences.

- Metabolic Stability: FAO/WHO evaluations of analogs (e.g., No. 2225) indicate hydrolysis and oxidation as primary metabolic pathways. The dimethylamino group in the target may slow oxidation compared to pyridinyl groups in S336 or No. 2225 .

Key Structural Differences and Implications

Substituent Position: 3,4-Dimethoxyphenyl (target) vs. The target’s meta/para substitution may alter steric interactions .

Amino Group Variation: 4-(Dimethylamino)phenethyl (target) vs. pyridinylethyl (S336/No. 2225): The dimethylamino group is less polar than pyridinyl, possibly improving membrane permeability but reducing aqueous solubility .

Biological Activity

N1-(3,4-dimethoxyphenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound has the following IUPAC name: N'-(3,4-dimethoxyphenyl)-N-[2-[4-(dimethylamino)phenyl]ethyl]oxamide . Its molecular formula is with a molecular weight of approximately 375.43 g/mol. The synthesis typically involves the reaction of 3,4-dimethoxyphenylamine with 4-(dimethylamino)phenethylamine in the presence of oxalyl chloride under anhydrous conditions to prevent hydrolysis.

Antimicrobial Properties

Recent studies have indicated that N1-(3,4-dimethoxyphenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide exhibits antimicrobial activity. For instance, a study focusing on similar compounds found that certain derivatives showed significant inhibition against various fungal strains such as Aspergillus flavus and Penicillium expansum. Although specific data for this compound is limited, its structural similarity to other active compounds suggests potential efficacy against microbial pathogens .

Anticancer Potential

The compound's anticancer properties have also been investigated. It is believed to interact with specific molecular targets involved in cancer cell proliferation and apoptosis. Preliminary data suggest that it may inhibit tumor growth by modulating pathways related to cell cycle regulation and apoptosis. Further research is needed to elucidate the exact mechanisms and efficacy in various cancer models.

The mechanism of action for N1-(3,4-dimethoxyphenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide involves its interaction with biological targets such as enzymes and receptors. The presence of both dimethoxy and dimethylamino groups enhances its binding affinity to these targets, potentially leading to altered enzyme activity or receptor modulation.

Interaction with Enzymes

The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways. For example, its structural features could allow it to bind to enzymes implicated in the metabolism of xenobiotics or endogenous compounds, thereby influencing drug metabolism and pharmacokinetics.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N1-(3,4-dimethoxyphenyl)-N2-(4-methoxyphenethyl)oxalamide | Methoxy group instead of dimethylamino | Moderate antimicrobial activity |

| N1-(3,4-dimethoxyphenyl)-N2-(4-aminophenethyl)oxalamide | Amino group instead of dimethylamino | Notable anticancer properties |

The unique combination of functional groups in N1-(3,4-dimethoxyphenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide distinguishes it from similar compounds, potentially enhancing its biological activity.

Case Studies and Research Findings

Q & A

Q. Q1. What are the recommended synthetic routes for N1-(3,4-dimethoxyphenyl)-N2-(4-(dimethylamino)phenethyl)oxalamide, and how can reaction conditions be optimized?

A1. The compound’s oxalamide core is typically synthesized via coupling reactions between substituted phenylamines and oxalyl derivatives. For example:

- Step 1 : React 3,4-dimethoxyphenylamine with oxalyl chloride to form the intermediate N1-(3,4-dimethoxyphenyl)oxalyl chloride.

- Step 2 : Couple this intermediate with 4-(dimethylamino)phenethylamine under inert conditions (e.g., N₂ atmosphere) in anhydrous tetrahydrofuran (THF) at 0–5°C to minimize side reactions.

- Optimization : Use catalytic DMAP (4-dimethylaminopyridine) to enhance coupling efficiency, and monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 3:7). Yield improvements (~15–20%) are achievable by adjusting stoichiometry (1:1.2 molar ratio of oxalyl chloride to amine) .

Q. Q2. Which analytical techniques are critical for validating the structural integrity of this compound?

A2.

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the oxalamide linkage (δ ~8.5–9.0 ppm for NH protons) and substituents (e.g., methoxy groups at δ ~3.7–3.9 ppm).

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry (HRMS) ensures purity (>95%) and verifies the molecular ion peak (expected m/z: calculated for C₂₄H₃₀N₃O₄⁺: 448.2231) .

Advanced Research Questions

Q. Q3. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

A3.

- Core Modifications : Synthesize analogs with variations in the methoxy (e.g., replacing with Cl or CF₃) or dimethylamino groups (e.g., tertiary vs. cyclic amines).

- Assay Selection : Test in vitro enzyme inhibition (e.g., kinase assays) or receptor-binding assays (e.g., GPCR targets) using fluorescence polarization or SPR (surface plasmon resonance).

- Data Interpretation : Compare IC₅₀ values across analogs to identify critical substituents. For example, bulky groups on the phenethyl moiety may reduce membrane permeability, as seen in related oxalamides .

Q. Q4. What methodologies resolve contradictions in reported biological activities of structurally similar oxalamides?

A4. Contradictions (e.g., conflicting IC₅₀ values) often arise from assay variability. Mitigation strategies include:

- Standardization : Use a common reference compound (e.g., staurosporine for kinase assays) across studies.

- Orthogonal Assays : Validate hits using both biochemical (e.g., fluorescence-based) and cellular (e.g., viability) assays.

- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay data) to identify trends. For example, dimethylamino groups in similar compounds enhance solubility but may reduce target affinity due to steric effects .

Q. Q5. How can in vivo pharmacokinetic (PK) studies be designed for this compound?

A5.

- Dosing : Administer via intravenous (IV) and oral routes in rodent models (dose: 10 mg/kg) to assess bioavailability.

- Sampling : Collect plasma at 0.5, 1, 2, 4, 8, and 24 h post-dose. Analyze using LC-MS/MS (LLOQ: 1 ng/mL).

- Key Parameters : Calculate clearance (CL), volume of distribution (Vd), and half-life (t₁/₂). For related compounds, high Vd (>5 L/kg) suggests extensive tissue distribution .

Critical Considerations for Experimental Design

- Stability : Store the compound at –20°C in amber vials to prevent degradation (methoxy groups are susceptible to oxidation).

- Solubility : Pre-solubilize in DMSO (≤0.1% final concentration) for cellular assays to avoid precipitation .

- Ethical Compliance : Follow institutional guidelines for in vivo studies, including IACUC protocols for rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.